molecular formula C18H20BrFN2O B3742249 1-(3-bromo-4-fluorobenzyl)-4-(3-methoxyphenyl)piperazine

1-(3-bromo-4-fluorobenzyl)-4-(3-methoxyphenyl)piperazine

Cat. No.: B3742249
M. Wt: 379.3 g/mol
InChI Key: LCHUJIZXVZUJPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-bromo-4-fluorobenzyl)-4-(3-methoxyphenyl)piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been studied extensively for its biochemical and physiological effects, mechanism of action, and synthesis methods. In

Mechanism of Action

The mechanism of action of 1-(3-bromo-4-fluorobenzyl)-4-(3-methoxyphenyl)piperazine is not fully understood. However, studies have shown that this compound acts as a serotonin receptor agonist. This means that it binds to serotonin receptors in the brain and activates them, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. Studies have shown that this compound can increase the levels of certain neurotransmitters in the brain, including serotonin and dopamine. Additionally, this compound has been shown to have anti-inflammatory properties and can reduce oxidative stress in cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(3-bromo-4-fluorobenzyl)-4-(3-methoxyphenyl)piperazine in lab experiments is its potency. This compound has been shown to have potent anti-cancer properties and can inhibit the growth of cancer cells at low concentrations. Additionally, this compound is relatively easy to synthesize and can be obtained in high yield and purity. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to certain cells at high concentrations.

Future Directions

There are several future directions for research on 1-(3-bromo-4-fluorobenzyl)-4-(3-methoxyphenyl)piperazine. One area of research is to further investigate its potential therapeutic applications in the treatment of cancer, anxiety, and depression. Additionally, more research is needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects. Finally, there is a need for more studies to evaluate the safety and toxicity of this compound in animal models and humans.

Scientific Research Applications

1-(3-bromo-4-fluorobenzyl)-4-(3-methoxyphenyl)piperazine has been studied extensively for its potential therapeutic applications. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of cancer cells in vitro. Additionally, this compound has also been studied for its potential use in the treatment of anxiety and depression.

Properties

IUPAC Name

1-[(3-bromo-4-fluorophenyl)methyl]-4-(3-methoxyphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrFN2O/c1-23-16-4-2-3-15(12-16)22-9-7-21(8-10-22)13-14-5-6-18(20)17(19)11-14/h2-6,11-12H,7-10,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCHUJIZXVZUJPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)CC3=CC(=C(C=C3)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.